molecular formula C21H23NO5S2 B1232563 Dithiadenoxide CAS No. 16220-41-0

Dithiadenoxide

Cat. No.: B1232563
CAS No.: 16220-41-0
M. Wt: 433.5 g/mol
InChI Key: JKVHIZIIFJKVOD-IXPLEDEHSA-N
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Description

Pharmacological studies demonstrate its efficacy as an H₁-antagonist with enhanced selectivity and reduced acute toxicity compared to its parent compound, dithiaden . Structurally, it retains the diphenylamine backbone but incorporates a sulfur-oxygen moiety, which contributes to its altered pharmacokinetic and toxicological profiles. Analytical methods, such as densitometry after reduction to dithiaden, enable precise detection in blood plasma with a limit of 0.004 µg per application .

Properties

CAS No.

16220-41-0

Molecular Formula

C21H23NO5S2

Molecular Weight

433.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3E)-N,N-dimethyl-3-(4-oxo-5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine

InChI

InChI=1S/C17H19NOS2.C4H4O4/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-21(19)17-16(15)9-11-20-17;5-3(6)1-2-4(7)8/h3-4,6-9,11H,5,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-8+;2-1+

InChI Key

JKVHIZIIFJKVOD-IXPLEDEHSA-N

SMILES

CN(C)CCC=C1C2=C(SC=C2)S(=O)CC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(SC=C2)S(=O)CC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC=C1C2=C(SC=C2)S(=O)CC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

Other CAS No.

153049-45-7

Related CAS

11119-54-3 (Parent)

Synonyms

4-(3-dimethylaminopropyliden)-4,9-dihydrothieno(2,3-c)(2)benzothiepin-10-oxide
dithiadenoxide
dithiadenoxide maleate

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits reduced sedation due to higher receptor selectivity, making it a candidate for non-sedating antihistamines.
  • Acute toxicity in rodents is species-dependent: marked reduction in mice and guinea pigs, but ambiguous results in rats .

Structural Analogs: Diphenylamine Derivatives

This compound belongs to the diphenylamine class, sharing structural motifs with compounds like tofenamic acid (NSAID) and thyroid hormones (thyroxine, triiodothyronine) .

Compound Core Structure Primary Function Key Differences
This compound Diphenylamine + S-oxide H₁-antihistamine Sulfur-oxidation enhances selectivity
Tofenamic Acid Diphenylamine + carboxyl NSAID (anti-inflammatory) Carboxyl group enables COX inhibition
Thyroxine (T4) Diphenyl ether + iodine Thyroid hormone (metabolic regulation) Iodinated aromatic rings, hormone receptor binding

Key Insight : While structurally related, functional divergence arises from substituent groups (e.g., S-oxide vs. carboxyl or iodine), directing therapeutic applications toward allergy, inflammation, or endocrine regulation.

Sulfur-Containing Compounds: Functional and Analytical Comparisons

This compound’s disulfide-related chemistry aligns it with sulfur-rich compounds like dithiocarbonic anhydride and 4,4’-dithiodimorpholine, though their applications differ .

Compound Chemical Features Applications Analytical Methods
This compound S-oxide, diphenylamine Antihistamine, in vivo studies Densitometry (detection limit: 0.004 µg)
Dithiocarbonic Anhydride Disulfide, anhydride Industrial synthesis Not specified
4,4’-Dithiodimorpholine Disulfide, morpholine ring Polymer chemistry, crosslinking Chromatography, mass spectrometry

Key Insight: this compound’s analytical detectability via densitometry underscores its suitability for pharmacokinetic studies, whereas other sulfur compounds prioritize industrial or material science applications.

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